REACTION_CXSMILES
|
[OH-].[K+].[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1C(O)=O)([O-:5])=[O:4].[N+](C(O)C1C=CC=CC=1)([O-])=O.[Cl:26][C:27]([C:30]([OH:40])([N+]([O-])=O)C1C=CC=CC=1)([Cl:29])[Cl:28].CC(C)([O-])C.[K+].N>>[Cl:26][C:27]([CH:30]([OH:40])[C:13]1[CH:12]=[CH:11][CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=1)([Cl:29])[Cl:28] |f:0.1,5.6|
|
Name
|
nitrosubstituted benzaldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
|
Name
|
nitrobenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C1=CC=CC=C1)O
|
Name
|
trichloromethylnitrobenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC=CC=C1)([N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained when
|
Type
|
CUSTOM
|
Details
|
Phase transfer conditions produce
|
Type
|
CUSTOM
|
Details
|
at -75° C.
|
Type
|
CUSTOM
|
Details
|
condensation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |